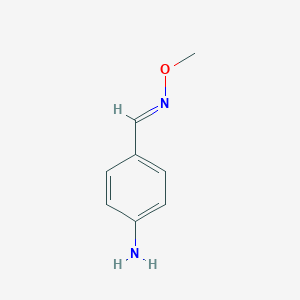

Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), also known as Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzaldehyde, 4-amino-, O-methyloxime, commonly referred to as 4-amino-benzaldehyde oxime, is an organic compound with significant biological relevance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.151 g/mol

- CAS Number : 3419-18-9

Biological Activity Overview

Benzaldehyde derivatives, including 4-amino-benzaldehyde oxime, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The oxime functional group is particularly significant in enhancing the biological efficacy of these compounds.

- Antimicrobial Activity : Compounds featuring the oxime group have been shown to inhibit the growth of various pathogens. For instance, studies indicate that benzaldehyde derivatives can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Research has demonstrated that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases.

Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry evaluated the inhibitory effects of various benzaldehyde derivatives against Gibberella zeae, a fungal pathogen. The results showed varying inhibition rates with specific derivatives demonstrating up to 50% inhibition at concentrations of 100 µg/mL .

Anticancer Activity

Research conducted on the synthesis and biological evaluation of 4-amino-benzaldehyde oxime analogs revealed promising anticancer activity against CCRF-CEM leukemia cells. The IC50 values for these compounds were reported to be significantly lower than those of standard treatments, indicating enhanced potency .

Anti-inflammatory Mechanisms

A detailed examination of the anti-inflammatory properties highlighted that compounds similar to 4-amino-benzaldehyde oxime can significantly reduce levels of IL-8 and COX-2 in human lung cell lines exposed to particulate matter. This suggests a potential therapeutic role in treating respiratory conditions exacerbated by inflammation .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzaldehyde oximes, including 4-amino-, O-methyloxime derivatives, have been investigated for their potential as pharmaceutical agents. Notably, they exhibit significant biological activity, including:

- Antimicrobial Activity: Oximes have shown promise against various pathogens. Studies indicate that structural modifications can enhance their efficacy against bacteria and fungi.

- Anticancer Properties: Research suggests that oxime derivatives can improve the physicochemical properties of anticancer agents, facilitating better bioavailability and therapeutic outcomes.

Photoinitiators in Polymer Chemistry

The compound is utilized as a photoinitiator in photopolymerization processes. This application is crucial in biomedical engineering for creating 3D hydrogel structures:

- Process Description: The compound is dissolved in a monomer solution and exposed to light of specific wavelengths to initiate polymerization, converting liquid monomers into solid structures.

- Results: The resulting hydrogels exhibit tunable mechanical properties suitable for various applications in tissue engineering and regenerative medicine. Quantitative data show that adjusting polymerization conditions can lead to materials with varying stiffness and porosity.

HIV Integrase Inhibition

Research has identified compounds related to benzaldehyde oximes as potential inhibitors of HIV integrase:

- Mechanism of Action: These compounds may interfere with the viral replication cycle by inhibiting the integrase enzyme, which is crucial for integrating viral DNA into the host genome .

- Therapeutic Implications: Such compounds could be developed into therapeutic agents for treating HIV infections and related conditions like AIDS .

Comparative Analysis of Related Compounds

To highlight the uniqueness of Benzaldehyde, 4-amino-, O-methyloxime, (E)-(9CI), a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoquinoline | Amino group, quinoline ring | Antimalarial | Contains a quinoline moiety |

| Benzaldehyde oxime | Aldehyde, oxime functionality | Antimicrobial | Lacks thiophene structure |

| Thiophene derivatives | Thiophene ring | Various biological activities | Varies widely in substituents |

| Benzaldehyde, 4-amino-, O-methyloxime | Amino group, aniline moiety, thiophene ring | Anticancer potential | Distinct pharmacological profiles |

Case Study 1: Photopolymerization in Tissue Engineering

A study demonstrated the use of Benzaldehyde, 4-amino-, O-methyloxime as a photoinitiator in creating hydrogels for tissue scaffolding. The hydrogels produced showed excellent biocompatibility and mechanical strength suitable for supporting cellular growth.

Case Study 2: Antiviral Activity Against HIV

Research into the antiviral properties of related benzaldehyde oximes indicated that certain derivatives exhibited significant inhibitory effects on HIV integrase activity. In vitro studies showed that these compounds could reduce viral replication effectively.

Eigenschaften

IUPAC Name |

4-[(E)-methoxyiminomethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-10-6-7-2-4-8(9)5-3-7/h2-6H,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUPQFLAUMOOHR-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.